molecular formula C21H22N6O5S B264175 Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

货号 B264175
分子量: 470.5 g/mol
InChI 键: AATWRUZQSIANIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate, also known as ETP-101, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential therapeutic effects on neurological disorders. ETP-101 is a selective and potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.

作用机制

PDE10A is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP, two important second messengers in intracellular signaling pathways. By inhibiting PDE10A, Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate increases the levels of cAMP and cGMP, leading to downstream effects on the activity of protein kinases and transcription factors. The exact mechanism by which Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate exerts its therapeutic effects is still under investigation, but it is believed to involve modulation of the dopamine and glutamate neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to increase the levels of cAMP and cGMP in the striatum, which is associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders. In addition, Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to enhance the release of dopamine and glutamate in the striatum, which may contribute to its therapeutic effects on neurological disorders.

实验室实验的优点和局限性

One advantage of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate is its selectivity for PDE10A, which allows for more precise targeting of intracellular signaling pathways in the brain. However, the synthesis of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate is complex and time-consuming, which may limit its use in large-scale experiments. In addition, the long-term effects of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate on the brain are still unknown, and further research is needed to fully understand its potential therapeutic benefits and limitations.

未来方向

For research on Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate include investigating its potential therapeutic effects on other neurological disorders such as Alzheimer's disease and multiple sclerosis. In addition, further studies are needed to elucidate the exact mechanism by which Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate exerts its therapeutic effects on the brain. Finally, the development of more efficient and cost-effective synthesis methods for Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate may facilitate its use in larger-scale experiments and clinical trials.

合成方法

The synthesis of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate involves a multistep process starting with the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furancarbonyl chloride. This intermediate is then reacted with 6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-amine to form the key intermediate, which is further reacted with ethyl 4-(piperazin-1-yl)benzoate and sodium hydride to form Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate.

科学研究应用

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been extensively studied in preclinical models of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. The inhibition of PDE10A by Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, a region of the brain involved in motor control and reward processing. This increase in cAMP and cGMP levels has been associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders.

属性

分子式

C21H22N6O5S

分子量

470.5 g/mol

IUPAC 名称

ethyl 4-[5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)furan-2-yl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C21H22N6O5S/c1-3-31-21(28)25-10-12-26(13-11-25)33(29,30)18-9-8-17(32-18)20-23-22-19-16-7-5-4-6-15(16)14(2)24-27(19)20/h4-9H,3,10-13H2,1-2H3

InChI 键

AATWRUZQSIANIR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

规范 SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。